CID 123134498

Description

CID 123134498 (PubChem Compound Identifier 123134498) is a synthetic organic compound whose structural and functional characteristics are under active investigation. Such compounds are frequently studied for their pharmacological or material science applications, including enzyme modulation or polymer synthesis .

Key inferred properties of this compound (based on similar compounds):

- Molecular weight: Likely within 140–300 g/mol, based on structurally related compounds like CID 57416287 (142.20 g/mol) .

- Functional groups: Potential presence of nitro, methoxy, or piperazine moieties, as seen in analogs synthesized under inert conditions with reagents such as potassium carbonate and N-methylpyrrolidone .

Properties

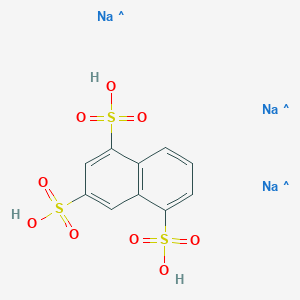

Molecular Formula |

C10H8Na3O9S3 |

|---|---|

Molecular Weight |

437.3 g/mol |

InChI |

InChI=1S/C10H8O9S3.3Na/c11-20(12,13)6-4-8-7(10(5-6)22(17,18)19)2-1-3-9(8)21(14,15)16;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;; |

InChI Key |

FQIALLMFPKLBRM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na].[Na].[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 123134498 typically involves the formation of the benzothiazole core, followed by functionalization to introduce specific substituents. Common synthetic routes include:

Cyclization Reactions: Starting from ortho-aminothiophenol and carboxylic acids or their derivatives to form the benzothiazole ring.

Substitution Reactions: Introducing various functional groups through nucleophilic or electrophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale cyclization and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CID 123134498 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

CID 123134498 has a broad range of applications in scientific research:

Chemistry: Used as a tool compound to study the reactivity and properties of benzothiazole derivatives.

Biology: Investigated for its role in modulating GPR35 activity, which is relevant in various biological processes.

Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which CID 123134498 exerts its effects involves antagonism of the GPR35 receptor. By binding to this receptor, the compound inhibits its activation, thereby modulating downstream signaling pathways. This can affect various cellular processes, including inflammation, pain perception, and metabolic regulation .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1 summarizes key parameters for CID 123134498 and its analogs, extrapolated from and related studies:

Key Observations :

- This contrasts with more lipophilic compounds (e.g., cannabinoids in ), which typically have LogP >3 .

- Synthetic Flexibility : Both this compound analogs and CAS 1254115-23-5 are synthesized using potassium carbonate in polar solvents like DMF or NMP, indicating shared reactivity profiles for nitro- or methoxy-substituted aromatic systems .

Functional and Mechanistic Comparisons

- Analytical Differentiation: Collision-induced dissociation (CID) mass spectrometry, as applied to ginsenosides (), could distinguish structural isomers of this compound by analyzing fragmentation patterns under varying voltage and charge states (e.g., +2 vs. +3 ions) .

Q & A

Q. What validation techniques confirm the authenticity of this compound samples?

- Methodological Answer :

- Analytical chemistry : Use HPLC-MS for purity checks and NMR for structural confirmation.

- Reference standards : Compare spectral data with published libraries (e.g., PubChem, NIST) .

- Report batch-specific metadata (e.g., supplier, storage conditions) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.